molecular formula C9H13N3O B2738369 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol CAS No. 2168301-41-3

1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol

Cat. No.: B2738369
CAS No.: 2168301-41-3
M. Wt: 179.223
InChI Key: ULBMVAHFAFURSE-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is a chemical compound with a unique structure that includes a pyrimidine ring substituted with two methyl groups at positions 5 and 6, and an azetidine ring with a hydroxyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5,6-dimethylpyrimidine-4-carbaldehyde with an azetidine derivative in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5,6-Dimethylpyrimidin-4-yl)azetidin-3-ol is unique due to the combination of the pyrimidine and azetidine rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-6-7(2)10-5-11-9(6)12-3-8(13)4-12/h5,8,13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBMVAHFAFURSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CC(C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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